molecular formula C10H8BrNO B1281594 4-(4-Bromophenyl)-2-methyl-1,3-oxazole CAS No. 22091-49-2

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Katalognummer: B1281594
CAS-Nummer: 22091-49-2
Molekulargewicht: 238.08 g/mol
InChI-Schlüssel: KUNURROGBCFQQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives have been studied for their potential anticonvulsant activity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated significant protective effects in rat models without noticeable neurotoxicity, indicating a potential application in epilepsy treatment (Unverferth et al., 1998).

Electronic and Optical Properties

Oxazole derivatives like this compound are being investigated for their electro-optical, charge transport, and nonlinear optical properties. These properties make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (Irfan et al., 2018).

Antiprotozoal Activity

Some oxazole derivatives exhibit antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This suggests their potential as therapeutic agents in treating protozoal infections (Carballo et al., 2017).

Synthesis Methods

Research has been conducted to develop efficient methods for synthesizing various oxazole derivatives, including those with bromophenyl groups. These methods aim to improve yields and regioselectivity, which is crucial for the development of pharmaceuticals and other chemical products (Yamane et al., 2004).

Veterinary Medicine Applications

In veterinary medicine, certain this compound derivatives are being explored for their effectiveness in treating animal diseases, including their impact on the blood morphology and biochemical indicators in animals (Ohloblina et al., 2022).

Fluorescent Probes

Some oxazole-4-carboxylate derivatives exhibit high fluorescence quantum yields, making them suitable as fluorescent probes in various applications, including in peptide research (Ferreira et al., 2010).

Antimicrobial Properties

Research on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are related to oxazoles, shows potential in developing antimicrobial agents, particularly against Gram-positive pathogens (Apostol et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that they may interfere with the life cycle of the parasite or disrupt essential biochemical pathways.

Pharmacokinetics

Similar compounds have been studied in vitro for their metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . This suggests that the compound might be metabolized in a similar manner, but more research is needed to confirm this.

Result of Action

albicans and potent antileishmanial activity . This suggests that the compound might have similar effects, but more research is needed to confirm this.

Safety and Hazards

Like many organic compounds, this compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin. It’s important to handle it with appropriate safety precautions .

Zukünftige Richtungen

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy and reducing any side effects .

Eigenschaften

IUPAC Name

4-(4-bromophenyl)-2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUNURROGBCFQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512084
Record name 4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22091-49-2
Record name 4-(4-Bromophenyl)-2-methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromophenacyl bromide (21.3 g) and acetamide (11.3 g) were heated together at 130° C. under argon. After 2.5 h the reaction mixture was allowed to cool, and partitioned between water (150 ml) and Et2O (150 ml). The organic phase was washed with aqueous NaOH (0.5N), aqueous HCl (0.5M) and saturated aqueous NaCl solution (100 ml of each), dried (MgSO4) and evaporated to give a brown solid which was recrystallised from hexanes to give the title compound (D14) as an orange solid (4.1 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromophenacyl bromide (21.3 g) and acetamide (11.3 g) were heated together at 130° C. under argon. After 2.5 h the reaction mixture was allowed to cool, and partitioned between water (150 ml) and Et2O (150 ml). The organic phase was washed with aqueous NaOH (0.5N), aqueous HCl (0.5M) and saturated aqueous NaCl solution (100 ml of each), dried (MgSO4) and evaporated to give a brown solid which was recrystallised from hexanes to give the title compound (D37) as an orange solid (4.1 g). LCMS electrospray (+ve) 239 (MH+).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.